molecular formula C21H29N3O2S B11994150 N-Decyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide

N-Decyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide

Cat. No.: B11994150
M. Wt: 387.5 g/mol
InChI Key: UPIZUQZBENTURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of decylamine with 4-phenyl-thiazol-2-yl-oxalyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The thiazole ring and phenyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets. The thiazole ring and phenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Decyl-N’-(4-phenyl-thiazol-2-yl)-urea
  • N-Decyl-N’-(4-phenyl-thiazol-2-yl)-carbamate
  • N-Decyl-N’-(4-phenyl-thiazol-2-yl)-thiourea

Uniqueness

N-Decyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is unique due to its specific combination of a decyl chain, thiazole ring, and phenyl group

Properties

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-decyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C21H29N3O2S/c1-2-3-4-5-6-7-8-12-15-22-19(25)20(26)24-21-23-18(16-27-21)17-13-10-9-11-14-17/h9-11,13-14,16H,2-8,12,15H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

UPIZUQZBENTURE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.